molecular formula C20H17ClN2O4 B5701490 METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE

METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE

Cat. No.: B5701490
M. Wt: 384.8 g/mol
InChI Key: FYZUFIQNGPVDNP-UHFFFAOYSA-N
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Description

METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE is a complex organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Amidation: The amide group is formed by reacting the oxazole derivative with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxazole oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE
  • 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
  • METHYL 3-(4-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO-BENZOATE

Uniqueness

METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE is unique due to its specific substitution pattern and the presence of both the oxazole and benzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-11-8-9-13(20(25)26-3)10-16(11)22-19(24)17-12(2)27-23-18(17)14-6-4-5-7-15(14)21/h4-10H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZUFIQNGPVDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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